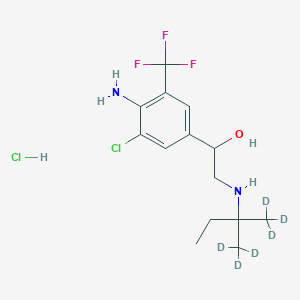
Mapenterol-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mapenterol-d6 Hydrochloride: is a deuterium-labeled version of Mapenterol Hydrochloride, which is a β2-adrenoceptor agonist. This compound is primarily used in scientific research, particularly in the study of adrenergic receptors and their role in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: Mapenterol-d6 Hydrochloride is used as a reference standard in analytical chemistry for the quantitation of Mapenterol Hydrochloride in various samples. It is also used in the study of reaction mechanisms and the development of new synthetic methods .
Biology: In biological research, this compound is used to study the interactions between adrenergic receptors and their ligands. It is also used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Mapenterol Hydrochloride .
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of new β2-adrenoceptor agonists. It is also used in the development of new therapeutic agents for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease .
Industry: In the pharmaceutical industry, this compound is used in the quality control of Mapenterol Hydrochloride products. It is also used in the development of new formulations and drug delivery systems .
Wirkmechanismus
Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs, heart, and skeletal muscles. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, bronchodilation, and increased heart rate .
Vergleich Mit ähnlichen Verbindungen
Mapenterol Hydrochloride: The non-deuterated version of Mapenterol-d6 Hydrochloride.
Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Terbutaline: A β2-adrenoceptor agonist used as a bronchodilator
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug behavior .
Eigenschaften
Molekularformel |
C14H21Cl2F3N2O |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i2D3,3D3; |
InChI-Schlüssel |
LWJSGOMCMMDPEN-HVTBMTIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Kanonische SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
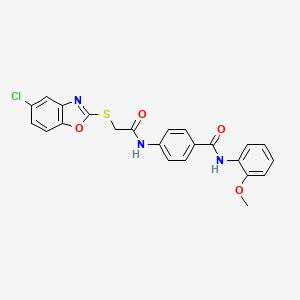
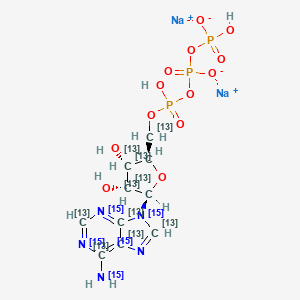
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
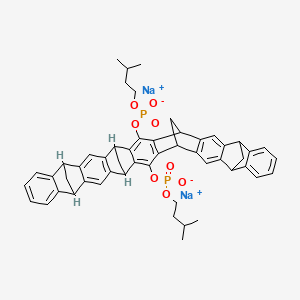
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
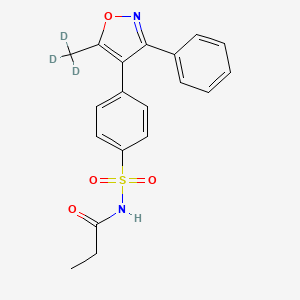



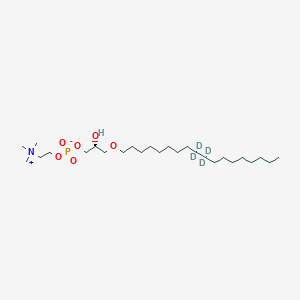
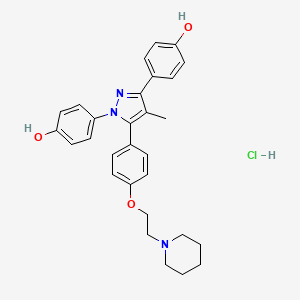
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
